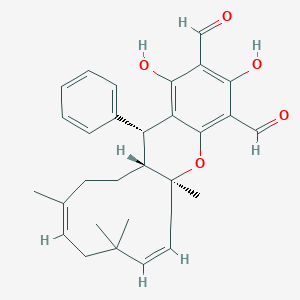

Epiguajadial B

Description

Properties

IUPAC Name |

(1R,4Z,8Z,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/b14-8-,19-13-/t23-,24+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJBVAONMYLOHE-IVEIYSBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC(/C=C\C[C@]2([C@H](CC1)[C@@H](C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Epiguajadial B: Unraveling the Mechanism of a Novel Sesquiterpenoid

A comprehensive review of the current understanding of Epiguajadial B's biological activity, molecular targets, and therapeutic potential for researchers, scientists, and drug development professionals.

Abstract

This compound, a sesquiterpenoid compound, has emerged as a molecule of interest in the scientific community. However, detailed information regarding its mechanism of action remains largely uncharacterized in publicly available scientific literature. This technical guide aims to consolidate the current, albeit limited, understanding of this compound and to provide a framework for future research endeavors. Due to the nascent stage of research on this compound, this document will highlight the knowledge gaps and propose experimental avenues to elucidate its biological functions.

Introduction to this compound

This compound belongs to the guaianolide class of sesquiterpenoid lactones, a group of natural products known for their diverse and potent biological activities. The unique structural features of this compound, including its stereochemistry and functional groups, suggest a potential for specific interactions with biological macromolecules, making it a compelling subject for pharmacological investigation. While its precise molecular targets are yet to be identified, preliminary studies on structurally similar compounds suggest potential anti-inflammatory, anti-cancer, or anti-microbial properties.

Putative Signaling Pathways and Molecular Interactions

Given the absence of direct experimental data on this compound, we can hypothesize its potential mechanism of action based on the known activities of other guaianolide sesquiterpenoids. A common mechanism for this class of compounds involves the covalent modification of cysteine residues in target proteins via a Michael-type addition reaction with their α,β-unsaturated carbonyl groups. This interaction can modulate the function of key signaling proteins.

A potential hypothetical signaling pathway that could be affected by this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a critical regulator of inflammation and cell survival.

Figure 1. Hypothetical inhibition of the NF-κB signaling pathway by this compound. This diagram illustrates the potential mechanism where this compound may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, blocking its translocation to the nucleus and the expression of target genes involved in inflammation and cell survival.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-faceted experimental approach is required. The following protocols are proposed as a starting point for future research.

Target Identification and Validation

Objective: To identify the direct molecular targets of this compound.

Methodology: Affinity Chromatography and Mass Spectrometry

-

Synthesis of an this compound-derived affinity probe: Chemically modify this compound to incorporate a linker and a reactive group for immobilization on a solid support (e.g., agarose (B213101) beads). A control probe lacking the reactive Michael acceptor should also be synthesized.

-

Preparation of cell lysates: Prepare total protein extracts from a relevant cell line (e.g., a cancer cell line or an immune cell line).

-

Affinity pull-down: Incubate the cell lysates with the this compound-conjugated beads and the control beads.

-

Washing and elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

-

Protein identification by mass spectrometry: Analyze the eluted proteins by SDS-PAGE followed by in-gel digestion and identification using LC-MS/MS.

-

Target validation: Validate the identified targets using techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm direct binding and determine binding affinities.

Figure 2. Experimental workflow for target identification of this compound. This flowchart outlines the key steps involved in identifying the direct binding partners of this compound using an affinity-based proteomics approach.

Cellular Activity and Pathway Analysis

Objective: To determine the effects of this compound on cellular pathways and functions.

Methodology: High-Content Imaging and Transcriptomic Analysis

-

Cell viability assays: Treat various cell lines with a range of concentrations of this compound to determine its cytotoxic or cytostatic effects and establish a working concentration range.

-

High-content imaging: Utilize automated microscopy to assess the effects of this compound on various cellular parameters, such as cell cycle progression, apoptosis (e.g., caspase activation, TUNEL staining), and the subcellular localization of key signaling proteins (e.g., NF-κB translocation).

-

Transcriptomic analysis (RNA-Seq): Treat cells with this compound and a vehicle control. Extract total RNA and perform RNA sequencing to identify differentially expressed genes.

-

Bioinformatic analysis: Perform pathway enrichment analysis on the differentially expressed genes to identify the signaling pathways that are most significantly modulated by this compound.

Quantitative Data Summary

As of the current date, there is no publicly available quantitative data regarding the biological activity of this compound (e.g., IC50, Ki, or binding affinity values). The tables below are provided as templates for organizing future experimental findings.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Endpoint | IC50 / EC50 (µM) | Reference |

|---|---|---|---|---|

| Cytotoxicity | (e.g., HeLa) | Cell Viability | Data not available | - |

| Anti-inflammatory | (e.g., RAW 264.7) | Nitric Oxide Production | Data not available | - |

| Enzyme Inhibition | (e.g., IKKβ) | Kinase Activity | Data not available | - |

Table 2: Target Binding Affinity of this compound

| Target Protein | Method | Binding Affinity (Kd) (µM) | Reference |

|---|

| Data not available | (e.g., SPR) | Data not available | - |

Conclusion and Future Directions

The study of this compound is in its infancy, and its mechanism of action remains an open question. The lack of published data underscores the significant opportunities for novel discoveries in this area. The proposed experimental strategies, focusing on target identification and cellular pathway analysis, provide a robust framework for future research. Elucidating the molecular targets and mechanism of action of this compound will be crucial for understanding its therapeutic potential and for the rational design of second-generation analogs with improved potency and selectivity. Continued investigation into this and other structurally related natural products holds promise for the discovery of new therapeutic agents.

Epiguajadial B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiguajadial B, a meroterpenoid derived from the leaves of the common guava (Psidium guajava), has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction and purification. The document summarizes key quantitative data on its physicochemical properties and biological activities, with a particular focus on its neuroprotective, anti-inflammatory, and antioxidant effects. Furthermore, this guide elucidates the role of this compound in modulating the NF-κB signaling pathway, offering valuable insights for researchers engaged in the development of novel therapeutic agents.

Discovery and Natural Source

This compound, also referred to in some literature as Guajadial B, is a natural product isolated from the leaves of Psidium guajava L., a plant belonging to the Myrtaceae family. This evergreen shrub is widely cultivated in tropical and subtropical regions for its fruit and has a long history of use in traditional medicine. The leaves of P. guajava are a rich source of various bioactive compounds, including terpenoids, flavonoids, and phenolic compounds, with this compound being a notable constituent with demonstrated therapeutic potential.

Physicochemical Properties

This compound is a complex meroterpenoid with the following properties:

| Property | Value |

| Molecular Formula | C₃₀H₃₄O₅ |

| Molecular Weight | 474.6 g/mol |

| CAS Number | 1411629-26-9 |

| Appearance | White amorphous powder |

| Solubility | Soluble in methanol, ethanol (B145695), DMSO, and other organic solvents. |

| Spectroscopic Data | See Section 5 |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol outlines a general procedure for the extraction and isolation of this compound from Psidium guajava leaves, based on established methodologies for the separation of meroterpenoids from this plant source.

3.1.1. Plant Material Preparation

-

Collection: Fresh, healthy leaves of Psidium guajava are collected.

-

Washing and Drying: The leaves are thoroughly washed with distilled water to remove impurities and are then air-dried in a shaded, well-ventilated area until brittle.

-

Pulverization: The dried leaves are ground into a fine powder using a mechanical grinder.

3.1.2. Extraction

-

Maceration: The powdered leaves (1 kg) are exhaustively extracted with 50% ethanol at room temperature.

-

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure at 60°C to yield a crude extract.

3.1.3. Fractionation and Purification

-

Solvent Partitioning: The concentrated extract is successively fractionated with petroleum ether, chloroform (B151607), ethyl acetate, and n-butanol.

-

Column Chromatography: The chloroform fraction, which typically contains this compound, is subjected to column chromatography on silica (B1680970) gel.

-

Elution: The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Fractions containing this compound are combined, concentrated, and the compound is purified by repeated crystallization to yield a white amorphous powder.

Biological Activity and Mechanism of Action

This compound has demonstrated significant antioxidative and anti-inflammatory properties, positioning it as a promising candidate for neuroprotective therapies.

Quantitative Biological Data

| Assay | Cell Line/Model | IC₅₀ Value (µM) | Reference |

| Anti-inflammatory Activity (NO production) | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | 9.1 ± 0.3 | [1] |

| Anti-inflammatory Activity (TNF-α production) | LPS-stimulated RAW 264.7 macrophages | 12.6 ± 0.6 | [1] |

| Anti-inflammatory Activity (PGE₂ production) | LPS-stimulated RAW 264.7 macrophages | 4.3 ± 0.6 | [1] |

| Neuroprotective Activity (H₂O₂-induced cell death) | Primary mouse cortical neurons | Dose-dependent decrease | [1] |

Mechanism of Action: NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by suppressing the NF-κB signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS (which produces NO). This compound has been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[1]

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H-NMR (CDCl₃, 500 MHz) δ ppm | ¹³C-NMR (CDCl₃, 125 MHz) δ ppm |

| Data not fully available in searched literature | Data not fully available in searched literature |

Note: Detailed, publicly available peak assignments for ¹H and ¹³C-NMR are limited. Researchers should refer to the primary literature for complete spectral data.

Mass Spectrometry (MS)

| Technique | Ionization Mode | Observed m/z |

| ESI-MS | Positive | [M+H]⁺, [M+Na]⁺ |

Note: Specific fragmentation patterns would be dependent on the mass spectrometry method used (e.g., ESI-MS/MS).

Conclusion and Future Directions

This compound, isolated from the leaves of Psidium guajava, is a meroterpenoid with significant therapeutic potential, particularly in the realm of neuroprotection and anti-inflammatory applications. Its ability to modulate the NF-κB signaling pathway underscores its promise as a lead compound for the development of novel drugs targeting inflammatory and neurodegenerative diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its efficacy in in vivo models of disease. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations into this compelling natural product.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Epiguajadial B in Guava

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiguajadial B, a sesquiterpenoid isolated from the leaves of guava (Psidium guajava), has emerged as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway. Although the complete enzymatic cascade leading to this compound in P. guajava has not been fully elucidated, a plausible pathway is proposed based on biomimetic synthesis and established knowledge of terpenoid and polyketide metabolism in plants. This document details the hypothesized biosynthetic steps, precursor molecules, and key enzymatic reactions. Furthermore, it outlines detailed experimental protocols for the elucidation and characterization of this pathway and explores the signaling pathways that likely regulate its production. This guide serves as a foundational resource for researchers in natural product biosynthesis and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a convergent process, integrating metabolites from two major pathways: the cytosolic Mevalonate (MVA) pathway for the sesquiterpene backbone and the polyketide pathway for the aromatic moiety. The final stereochemistry of this compound is likely determined in the final cycloaddition step.

Formation of the Sesquiterpene Precursor: β-Caryophyllene

The C15 sesquiterpene, β-caryophyllene, provides the foundational carbon skeleton for this compound. Its synthesis originates from the MVA pathway, which generates the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1]

-

Step 1: Synthesis of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).

-

Step 2: Cyclization to β-Caryophyllene: FPP undergoes a complex cyclization reaction catalyzed by a specific terpene synthase (TPS), β-caryophyllene synthase (BCS), to yield the characteristic bicyclic structure of β-caryophyllene. While a specific BCS has not yet been isolated from P. guajava, homologous enzymes have been identified in other Myrtaceae species.[2][3]

Formation of the Aromatic Precursor: Diformylphloroglucinol Derivative

The aromatic component of this compound is a diformylphloroglucinol derivative, which is likely synthesized via the polyketide pathway.

-

Step 1: Polyketide Chain Synthesis: The biosynthesis is proposed to commence with the condensation of three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS).[1]

-

Step 2: Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular cyclization and aromatization to form a phloroglucinol (B13840) core.

-

Step 3: Formylation: The phloroglucinol core is then thought to be formylated at two positions to yield the diformylphloroglucinol precursor. The specific enzymes responsible for this formylation in guava remain unknown.[1]

The Final Assembly: Hetero-Diels-Alder Cycloaddition

The crucial step in the formation of the guajadial (B15128780) scaffold is a proposed hetero-Diels-Alder [4+2] cycloaddition reaction.

-

Formation of the o-Quinone Methide: The diformylphloroglucinol precursor is believed to tautomerize, forming a highly reactive o-quinone methide intermediate that acts as the dienophile.

-

Cycloaddition: This reactive intermediate then undergoes a cycloaddition reaction with the electron-rich diene system of β-caryophyllene. While this reaction can occur spontaneously, the high stereoselectivity leading to specific isomers like this compound suggests that it may be catalyzed by a specific Diels-Alderase enzyme in P. guajava. The precise stereochemical control in this step is what likely differentiates this compound from other guajadial stereoisomers.

Quantitative Data

Specific enzyme kinetic data for the biosynthesis of this compound in guava is not currently available in the scientific literature. However, quantitative analyses of the phytochemical composition of guava leaves provide an indication of the prevalence of related compounds.

| Compound Class | Compound | Concentration Range (mg/g dry weight) | Extraction Solvent | Analytical Method | Reference |

| Sesquiterpenes | β-Caryophyllene | - | - | GC-MS | |

| Alkaloids | Total Alkaloids | up to 219.06 | 10% Acetic Acid in Ethanol | - | |

| Flavonoids | Total Flavonoids | 29.66 - 92.38 (mg QE/g) | Methanol (B129727) | - | |

| Phenolics | Total Phenolics | - | Ethanol | - | |

| Terpenoids | Total Terpenoids | - | Acetone | - |

Note: The table summarizes available quantitative data on major phytochemical classes in guava leaves. Data for specific concentrations of biosynthetic intermediates of this compound are not available.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for guajadials has been guided by biomimetic synthesis and general protocols for the characterization of plant secondary metabolite pathways. Detailed, specific protocols from a definitive study on this compound are not available. The following represents a composite of established methodologies.

Identification and Functional Characterization of Candidate Genes

Objective: To identify and characterize the terpene synthase (TPS) and polyketide synthase (PKS) genes involved in the biosynthesis of the precursors.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from young guava leaves, a tissue known to be rich in secondary metabolites. The RNA is then reverse-transcribed to synthesize complementary DNA (cDNA).

-

Homology-Based Gene Cloning: Degenerate primers, designed from conserved regions of known TPS and PKS genes from related species (e.g., in the Myrtaceae family), are used to amplify partial gene fragments from the guava cDNA library via PCR. Full-length genes are then obtained using RACE (Rapid Amplification of cDNA Ends).

-

Heterologous Expression: The full-length candidate genes are cloned into an expression vector (e.g., pET-28a) and transformed into a suitable host, such as Escherichia coli or yeast.

-

Enzyme Assays:

-

TPS Assay: The recombinant TPS enzyme is incubated with the substrate FPP. The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the synthesized terpenes.

-

PKS Assay: The recombinant PKS enzyme is incubated with malonyl-CoA. The products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the resulting polyketides.

-

-

Site-Directed Mutagenesis: To investigate the function of specific amino acid residues in determining product specificity, mutations can be introduced into the gene sequence, followed by re-expression and enzyme assays.

Identification of Intermediates

Objective: To identify the biosynthetic intermediates in guava leaf extracts.

Methodology:

-

Plant Material Extraction: Fresh guava leaves are ground in liquid nitrogen and extracted with a suitable solvent (e.g., methanol or ethyl acetate).

-

Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to separate the different compounds.

-

Spectroscopic Analysis: The purified compounds are analyzed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC) and Mass Spectrometry (MS), to elucidate their structures.

Regulation of Biosynthesis: Signaling Pathways

The biosynthesis of terpenoids in plants is known to be regulated by various signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). These pathways are often activated in response to biotic and abiotic stresses, leading to the production of defense-related secondary metabolites.

-

Jasmonate (JA) Signaling: Jasmonates, including methyl jasmonate (MeJA), are potent elicitors of terpenoid biosynthesis. JA signaling typically involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which leads to the activation of transcription factors (e.g., MYC2) that upregulate the expression of terpene synthase genes.

-

Salicylic Acid (SA) Signaling: SA is another key signaling molecule in plant defense. While often associated with responses to biotrophic pathogens, SA has also been shown to influence terpenoid biosynthesis. There is often a complex crosstalk between the JA and SA signaling pathways, which can be either synergistic or antagonistic depending on the specific context.

Conclusion and Future Directions

The biosynthesis of this compound in guava presents a fascinating example of the convergence of major metabolic pathways to produce a structurally complex and biologically active natural product. While a plausible pathway has been proposed, significant research is still required for its complete elucidation. Future research should focus on:

-

Isolation and characterization of the specific enzymes involved in the pathway, particularly the β-caryophyllene synthase, the polyketide synthase, the formyltransferases, and the putative Diels-Alderase.

-

Investigation of the stereochemical control mechanisms in the final cycloaddition step that lead to the formation of this compound.

-

Elucidation of the precise regulatory networks , including the identification of specific transcription factors in guava that respond to jasmonate and salicylate (B1505791) signaling to control the expression of the biosynthetic genes.

A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of this promising therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Functional and evolutionary relationships between terpene synthases from Australian Myrtaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of terpene biosynthesis in Melaleuca quinquenervia and ecological consequences of terpene accumulation during myrtle rust infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Properties of Epiguajadial B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiguajadial B is a sesquiterpenoid natural product isolated from the leaves of the guava plant, Psidium guajava. This document provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound and its closely related isomers. Drawing from available scientific literature, this guide details its molecular architecture, spectroscopic data, and reported anti-inflammatory and cytotoxic properties. Particular focus is given to its mechanism of action, including the inhibition of the NF-κB signaling pathway. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising bioactive compound.

Chemical Structure and Properties

This compound belongs to a class of meroterpenoids, which are natural products of mixed biosynthetic origin, incorporating a terpenoid moiety. While the exact stereochemistry of this compound that distinguishes it from its isomers is not widely detailed in readily available literature, its core structure is based on a caryophyllene-derived sesquiterpenoid linked to a diformylphloroglucinol moiety. Its molecular formula is C30H34O5, and it has a molecular weight of 474.6 g/mol .

Closely related isomers, such as Guajadial B and Psiguadial B, have been more extensively characterized. For instance, Guajadial B was isolated as a racemate and its structure was confirmed through extensive NMR analysis and biomimetic synthesis.[1] The IUPAC name for a related isomer, Guajadial B, is (1R,4Z,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.0¹³,¹⁸]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde, as listed in PubChem.[2] The structural elucidation of these related compounds was achieved through comprehensive spectroscopic techniques, including 1D and 2D NMR, as well as mass spectrometry.[1][3]

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C30H34O5 | MedChemExpress |

| Molecular Weight | 474.6 g/mol | MedChemExpress |

| CAS Number | 1411629-26-9 | MedChemExpress |

| Guajadial B | ||

| Molecular Formula | C30H34O5 | [2] |

| Molecular Weight | 474.6 g/mol | |

| CAS Number | 1414455-03-0 | |

| Psiguadial B | ||

| Molecular Formula | C30H34O5 | |

| Molecular Weight | 474.6 g/mol |

Biological Activities

Meroterpenoids isolated from Psidium guajava have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.

Anti-inflammatory Activity

Research on Psiguadial B, a closely related isomer of this compound, has shown potent anti-inflammatory and antioxidative properties. This activity is attributed to its ability to suppress the NF-κB signaling pathway. The study demonstrated that Psiguadial B and its synthetic analogues decreased the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated immune cells. Several other meroterpenoids from P. guajava have also been reported to possess anti-inflammatory properties.

Cytotoxic Activity

Numerous meroterpenoids from Psidium guajava have exhibited significant cytotoxic effects against various human cancer cell lines. For instance, Guajadial B was found to be the most effective among a series of 16 isolated meroterpenoids, with an IC50 value of 150 nM against A549 human lung carcinoma cells. Another study highlighted the potent antiproliferative activity of Psiguadial B against the HepG2 human hepatoma cancer cell line, with a reported IC50 of 46 nM. Psiguadial D, another related compound, also showed a strong inhibitory effect on the growth of HepG2 cells with an IC50 value of 128.3 nM. These findings suggest that the meroterpenoid scaffold, shared by this compound, is a promising pharmacophore for the development of novel anticancer agents.

Table 2: Cytotoxicity of Meroterpenoids from Psidium guajava against Human Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Source |

| Guajadial B | A549 (Lung Carcinoma) | 150 nM | |

| 4,5-diepipsidial A | A549 (Lung Carcinoma) | 160 nM | |

| Psiguadial B | HepG2 (Hepatoma) | 46 nM | |

| Psiguadial D | HepG2 (Hepatoma) | 128.3 nM |

Signaling Pathway Analysis: Inhibition of NF-κB

The anti-inflammatory effects of Psiguadial B have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, and iNOS (which produces NO). The ability of Psiguadial B to suppress the production of these inflammatory mediators suggests that it interferes with this signaling cascade, likely by preventing the degradation of IκB or the nuclear translocation of NF-κB.

References

Spectroscopic and Structural Elucidation of Epiguajadial B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiguajadial B is a sesquiterpenoid derivative isolated from the leaves of the guava tree, Psidium guajava. This document provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of such data are also presented to facilitate replication and further research. The complex structural features of this compound and related meroterpenoids from P. guajava have been elucidated through extensive spectroscopic analysis. This guide aims to serve as a technical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure

Molecular Formula: C₃₀H₃₄O₅ Molecular Weight: 474.6 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Expected Resonances)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Expected Resonances)

| Position | δC (ppm) |

| Data Unavailable | Data Unavailable |

| ... | ... |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| ESI+ | Data Unavailable | Data Unavailable | [M+H]⁺ |

| ESI+ | Data Unavailable | Data Unavailable | [M+Na]⁺ |

| HR-ESI-MS | Data Unavailable | --- | Calculated for C₃₀H₃₅O₅⁺ |

Experimental Protocols

The following are detailed methodologies typical for the isolation and spectroscopic characterization of natural products like this compound.

Extraction and Isolation

-

Plant Material: Fresh leaves of Psidium guajava are collected and air-dried.

-

Extraction: The dried and powdered leaves are extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Chromatography: The bioactive fractions (typically the ethyl acetate fraction for compounds of this type) are subjected to a series of chromatographic techniques, including column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (typically at 400 MHz for ¹H and 100 MHz for ¹³C or higher).

-

Samples are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Coupling constants (J) are reported in Hertz (Hz).

-

Advanced 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the complete structure and assign all proton and carbon signals.

-

-

Mass Spectrometry:

-

Low-resolution mass spectra are typically acquired using an Electrospray Ionization (ESI) source coupled to a quadrupole mass analyzer.

-

High-Resolution Mass Spectrometry (HR-ESI-MS) is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer to determine the accurate mass and elemental composition of the molecule.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Unveiling Epiguajadial B: A Technical Guide to its Natural Sources, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiguajadial B, a notable meroterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its natural origins, abundance, and the molecular pathways it influences. While the name "this compound" is found in some chemical supplier databases, the peer-reviewed scientific literature predominantly refers to this compound as Psiguadial B . This document will use the name Psiguadial B to align with the primary body of scientific evidence.

Psiguadial B is a complex molecule isolated from Psidium guajava, commonly known as the guava plant. It belongs to a class of compounds known as diformyl phloroglucinol (B13840) meroterpenoids, which are characterized by a hybrid structure derived from both terpenoid and polyketide biosynthetic pathways.[1] This guide will delve into the specifics of its natural sources, available data on its abundance, detailed experimental protocols for its study, and its interactions with key cellular signaling pathways.

Natural Sources and Abundance of Psiguadial B

The primary natural source of Psiguadial B is the guava plant (Psidium guajava), a member of the Myrtaceae family.[2][3][4] This compound, along with a variety of other structurally related meroterpenoids, has been isolated from both the leaves and fruits of this plant.[2] These compounds are considered secondary metabolites, which are organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism but often play a role in defense mechanisms.

Quantitative data on the specific abundance of Psiguadial B in Psidium guajava is not extensively reported in the available scientific literature. Most studies focus on the isolation and structural elucidation of a range of meroterpenoids without providing precise yields for each individual compound. However, the yields of total crude extracts from guava leaves have been documented, which can provide a general indication of the potential for isolating these compounds. The actual concentration of Psiguadial B within these extracts is expected to be a small fraction of the total yield and is dependent on factors such as the geographical location of the plant, the season of harvest, and the specific cultivar.

The following table summarizes the reported yields of various crude extracts from Psidium guajava leaves, which are the primary source for the isolation of Psiguadial B.

| Extraction Solvent | Plant Part | Extraction Method | Crude Extract Yield (%) | Reference |

| Ethanol (B145695) | Leaves | Maceration | 21.48 ± 0.86 | |

| Methanol (B129727) | Leaves | Maceration | 20.60 ± 0.74 | |

| Water | Leaves | Maceration | Significantly lower than methanol and ethanol | |

| 30% Ethanol | Leaves | Concentration | Not specified | |

| 50% Ethanol | Leaves | Concentration | Not specified | |

| 70% Ethanol | Leaves | Concentration | Not specified |

Experimental Protocols

Isolation of Psiguadial B from Psidium guajava Leaves

The following is a generalized protocol for the isolation of Psiguadial B based on methodologies described in the literature.

1. Plant Material Collection and Preparation:

-

Fresh leaves of Psidium guajava are collected and authenticated.

-

The leaves are washed with distilled water to remove debris.

-

The leaves are air-dried in the shade or in an oven at a low temperature (e.g., 40-50°C) until brittle.

-

The dried leaves are ground into a fine powder using a mechanical grinder.

2. Extraction:

-

The powdered leaves are extracted with a suitable organic solvent, such as ethanol or ethyl acetate, at room temperature for an extended period or using a Soxhlet apparatus.

-

The solvent is then evaporated under reduced pressure to obtain a crude extract.

3. Fractionation and Purification:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system with a mixture of solvents (e.g., n-hexane and ethyl acetate) is used to separate the components of the extract.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure Psiguadial B.

Quantification of Psiguadial B using High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for the quantification of Psiguadial B is not detailed in the reviewed literature, a general approach based on standard phytochemical analysis can be outlined.

1. Instrumentation:

-

A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector.

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance for Psiguadial B would need to be determined by running a UV spectrum of the pure compound.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

3. Standard and Sample Preparation:

-

Standard Solution: A stock solution of accurately weighed, pure Psiguadial B is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution.

-

Sample Solution: A known amount of the dried plant extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

4. Quantification:

-

A calibration curve is constructed by plotting the peak area of the Psiguadial B standard against its concentration.

-

The concentration of Psiguadial B in the plant extract is determined by interpolating its peak area from the calibration curve.

Biological Activity and Signaling Pathways

Psiguadial B has demonstrated significant biological activities, primarily as a potent cytotoxic agent against various cancer cell lines and as an anti-inflammatory and antioxidant compound.

Anti-inflammatory Activity via NF-κB Pathway Suppression

Psiguadial B has been shown to exhibit anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Psiguadial B is suggested to interfere with this cascade, leading to a reduction in the production of these inflammatory mediators.

Caption: Psiguadial B inhibits the NF-κB signaling pathway.

Cytotoxic Activity via Induction of Apoptosis

Psiguadial B has demonstrated potent cytotoxic effects against several human cancer cell lines, including hepatoma cells. This activity is attributed to its ability to induce apoptosis, or programmed cell death. Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. While the precise molecular targets of Psiguadial B in the apoptotic cascade have not been fully elucidated, it is proposed to trigger the intrinsic pathway. This pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

Caption: Proposed intrinsic pathway of apoptosis induced by Psiguadial B.

Conclusion

Psiguadial B, a meroterpenoid from Psidium guajava, presents a promising scaffold for drug discovery, particularly in the areas of oncology and inflammatory diseases. While its natural abundance appears to be low, advancements in synthetic chemistry may provide a more accessible source for further research. The experimental protocols outlined in this guide provide a foundation for the isolation, quantification, and biological evaluation of this intriguing natural product. Future research should focus on elucidating the precise molecular targets of Psiguadial B within the NF-κB and apoptotic signaling pathways to fully realize its therapeutic potential. The development of a validated, quantitative analytical method is also a critical next step for the standardization of Psidium guajava extracts and the advancement of Psiguadial B into preclinical and clinical studies.

References

- 1. Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidative and anti-inflammatory activity of psiguadial B and its halogenated analogues as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of altitude and solvent on Psidium guajava Linn. leaves extracts: phytochemical analysis, antioxidant, cytotoxicity and antimicrobial activity against food spoilage microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on Sesquiterpenoid Meroterpenoids from Psidium guajava and Their Role in Plant Defense

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Epiguajadial B" did not yield any results for a compound with this specific name in the scientific literature. It is highly probable that this name is a misnomer or an alternative designation. This guide will therefore focus on the well-documented defensive compounds from Psidium guajava (common guava), particularly the caryophyllene-based meroterpenoids Guajadial (B15128780) and Psidials , which are likely the intended subject of the query.

Introduction: The Defensive Arsenal of Psidium guajava

Psidium guajava L., a member of the Myrtaceae family, is renowned not only for its nutritional value but also for its traditional medicinal uses. The leaves of the guava plant are a rich source of a diverse array of secondary metabolites, which form a sophisticated chemical defense system against herbivores and microbial pathogens. Among these are a variety of terpenoids, flavonoids, and other phenolic compounds. This guide focuses on a specific class of C15 sesquiterpenoid-based meroterpenoids, including guajadial and psidials A-C, which are characteristic of this plant and contribute to its defensive properties. These compounds are formed through a combination of the terpenoid and polyketide biosynthetic pathways and have demonstrated significant biological activities, including antifungal, insecticidal, and nematicidal effects. Understanding the biosynthesis, mechanism of action, and biological activity of these compounds is crucial for their potential application in crop protection and drug development.

Quantitative Data on Biological Activity

The defensive capabilities of compounds are often quantified by their inhibitory effects on pathogens and pests. While data on purified guajadial and psidials in plant defense assays are limited, extensive research on P. guajava leaf extracts provides valuable insights into their potential. The following tables summarize the reported quantitative data for antifungal and insecticidal activities.

Table 1: Antifungal Activity of Psidium guajava Leaf Extracts

| Fungal Species | Extract Type | Bioassay | Result (IC₅₀ / MIC / Inhibition Zone) | Reference(s) |

| Candida albicans | Flavonoid & Tannic Fractions | Microdilution | IC₅₀: 69.29 - 3444.62 µg/mL | [1] |

| Candida tropicalis | Flavonoid & Tannic Fractions | Microdilution | IC₅₀: 69.29 - 3444.62 µg/mL | [1] |

| Candida krusei | Flavonoid & Tannic Fractions | Microdilution | IC₅₀: 69.29 - 3444.62 µg/mL | [1] |

| Candida albicans ATCC10231 | Ethanolic | Microdilution | MIC: 0.31 - 2.50 mg/mL | [2] |

| Aspergillus fumigatus ATCC26430 | Ethanolic | Microdilution | MIC: 0.31 - 2.50 mg/mL | [2] |

| Aspergillus niger ATCC9029 | Ethanolic | Microdilution | MIC: 0.31 - 2.50 mg/mL | [2] |

| Cryptococcus neoformans | Ethyl Acetate (B1210297) | Agar (B569324) Disk Diffusion | Zone of Inhibition: 25 mm (at 100 mg/mL) | [3] |

| Trichophyton rubrum | Hexane, Acetone (B3395972), Methanol | Agar Disk Diffusion | Active against all tested dermatophytes | [4][5] |

Table 2: Insecticidal and Larvicidal Activity of Psidium guajava Leaf Extracts

| Insect/Larval Species | Extract Type | Bioassay | Result (LC₅₀ / Mortality) | Reference(s) |

| Aedes aegypti larvae | n-Hexane | Larval Bioassay | LC₅₀: 95.21 ppm (after 24h) | [6] |

| Drosophila melanogaster | Essential Oil (fumigant) | Fumigation Assay | LC₅₀: 13.8 µg/mL (after 48h) | [7] |

| Spodoptera frugiperda larvae | Methanolic | Leaf Dipping | 92.86% mortality (at 1000 ppm after 96h) | [8] |

| Aedes aegypti larvae | Aqueous | Larval Bioassay | LC₅₀: 89.57 ppm | [9] |

| Trogoderma granarium larvae | Leaf Oil | Seed Treatment | 86.67% mortality (at 0.5 mL after 2 days) | [10] |

Experimental Protocols

This section details the methodologies for the extraction and purification of guajadial and related compounds, as well as standard protocols for assessing their antifungal and insecticidal activities.

This protocol is based on methods described for the isolation of meroterpenoids from P. guajava leaves.

-

Plant Material Preparation:

-

Collect fresh, healthy leaves of P. guajava.

-

Wash the leaves thoroughly with distilled water to remove debris.

-

Air-dry the leaves in the shade at room temperature until they become brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered leaves in dichloromethane (B109758) or n-hexane at a 1:10 (w/v) ratio.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

-

Visualize spots on the TLC plates under UV light or by staining with an appropriate reagent.

-

Combine fractions containing the compounds of interest and concentrate them.

-

Further purify the combined fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to isolate pure guajadial and related psidials.

-

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the extracts or purified compounds.

-

Preparation of Fungal Inoculum:

-

Culture the test fungus on a suitable agar medium (e.g., Potato Dextrose Agar).

-

Prepare a spore suspension in sterile saline solution containing a surfactant (e.g., 0.05% Tween 80).

-

Adjust the spore concentration to approximately 1 x 10⁵ spores/mL using a hemocytometer.

-

-

Microdilution Assay:

-

Dissolve the test extract or compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

In a 96-well microtiter plate, add 100 µL of fungal growth medium to each well.

-

Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Add 10 µL of the fungal inoculum to each well.

-

Include a positive control (a known antifungal agent), a negative control (medium with solvent), and a growth control (medium with inoculum only).

-

Incubate the plate at an appropriate temperature (e.g., 28°C) for 48-72 hours.

-

The MIC is defined as the lowest concentration of the test substance that visibly inhibits fungal growth.

-

This protocol is suitable for assessing the toxicity of compounds against leaf-feeding insects.

-

Preparation of Test Solutions:

-

Dissolve the plant extract or purified compound in an appropriate solvent (e.g., acetone with a surfactant) to prepare a stock solution.

-

Prepare a series of dilutions of the stock solution to be tested.

-

-

Leaf Treatment:

-

Excise fresh leaves from the host plant (e.g., maize for Spodoptera frugiperda).

-

Dip each leaf into a test solution for approximately 10-20 seconds.

-

Allow the leaves to air-dry completely.

-

For the control group, dip leaves in the solvent solution without the test compound.

-

-

Insect Exposure:

-

Place one treated leaf in a Petri dish lined with moistened filter paper.

-

Introduce a known number of test insects (e.g., 10 third-instar larvae) into each Petri dish.

-

Seal the Petri dishes with a perforated lid to allow for air circulation.

-

Maintain the bioassay under controlled conditions of temperature, humidity, and light.

-

-

Data Collection:

-

Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

Consider insects that are unable to move when prodded with a fine brush as dead.

-

Calculate the percentage mortality for each concentration and use probit analysis to determine the LC₅₀ (lethal concentration required to kill 50% of the population).

-

Biosynthetic and Signaling Pathways

Guajadial is a meroterpenoid, meaning its biosynthesis involves precursors from different metabolic pathways. The proposed pathway involves the convergence of the sesquiterpenoid and polyketide pathways, culminating in a key cycloaddition reaction.

References

- 1. Analysis by UPLC-MS-QTOF and antifungal activity of guava (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journaljocamr.com [journaljocamr.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. EVALUATION OF THE INSECTICIDAL POTENTIAL OF THE LEAF EXTRACTS OF PSIDIUM GUAJAVA AND PIPER BETLE AGAINST AEDES AEGYPTI LARVAE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fumigant Activity of the Psidium guajava Var. Pomifera (Myrtaceae) Essential Oil in Drosophila melanogaster by Means of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. publiscience.org [publiscience.org]

- 10. ijramr.com [ijramr.com]

Proposed Preliminary Biological Screening of Epiguajadial B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological screening data for Epiguajadial B is not publicly available. This guide, therefore, outlines a proposed preliminary screening strategy based on the known activities of the closely related compound, Psiguajadial B, and established in vitro methodologies.

Introduction

This compound is a novel natural product of significant interest. While its biological activities are yet to be fully characterized, the profile of the related compound, Psiguajadial B, suggests potential antioxidative and anti-inflammatory properties. Psiguajadial B has been shown to decrease H2O2-induced cell death in a dose-dependent manner and to reduce the expression of inflammatory markers by suppressing the NF-κB pathway[1]. This document presents a proposed framework for the initial biological screening of this compound, focusing on cytotoxicity, antioxidant, and anti-inflammatory activities to assess its therapeutic potential.

Cytotoxicity Assessment

A crucial first step in the evaluation of any novel compound is to determine its cytotoxic profile. This establishes a therapeutic window for subsequent bioactivity assays.

Table 1: Proposed Cytotoxicity Screening of this compound

| Cell Line | Assay Type | Concentration Range (µM) | Time Points (hours) | Endpoint Measurement |

| HEK293 (Human Embryonic Kidney) | MTT | 0.1 - 100 | 24, 48, 72 | Absorbance at 570 nm |

| HepG2 (Human Hepatocellular Carcinoma) | WST-1 | 0.1 - 100 | 24, 48, 72 | Absorbance at 450 nm |

| RAW 264.7 (Murine Macrophage) | LDH Release | 0.1 - 100 | 24 | Absorbance at 490 nm |

Experimental Protocols

1.1 MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with varying concentrations of this compound (0.1 µM to 100 µM) and a vehicle control.

-

Incubation: Incubate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

1.2 LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.

-

Cell Culture and Treatment: Seed RAW 264.7 cells and treat with this compound as described for the MTT assay.

-

Supernatant Collection: After a 24-hour incubation, centrifuge the plate and collect the supernatant.

-

LDH Reaction: Mix the supernatant with the LDH reaction mixture according to the manufacturer's protocol.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm.

Antioxidant Activity Screening

Based on the properties of Psiguajadial B, this compound is hypothesized to possess antioxidant activity. A panel of assays is recommended to evaluate its free radical scavenging and reducing capabilities.

Table 2: Proposed Antioxidant Activity Assays for this compound

| Assay | Principle | Concentration Range (µg/mL) | Standard Control | Endpoint Measurement |

| DPPH Radical Scavenging | Hydrogen atom or electron donation | 1 - 200 | Ascorbic Acid, Trolox | Decrease in absorbance at 517 nm |

| ABTS Radical Scavenging | Electron donation | 1 - 200 | Ascorbic Acid, Trolox | Decrease in absorbance at 734 nm |

| Ferric Reducing Antioxidant Power (FRAP) | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ | 1 - 200 | FeSO₄·7H₂O | Increase in absorbance at 593 nm |

| Oxygen Radical Absorbance Capacity (ORAC) | Hydrogen atom transfer to quench peroxyl radicals | 1 - 200 | Trolox | Decay of fluorescein (B123965) fluorescence |

Experimental Protocols

2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction: Mix 100 µL of various concentrations of this compound with 100 µL of the DPPH solution in a 96-well plate.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control without the sample.

2.2 Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.

-

FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Reaction: Add 10 µL of this compound solution to 190 µL of the FRAP reagent.

-

Incubation: Incubate at 37°C for 10 minutes.

-

Data Acquisition: Measure the absorbance at 593 nm. A standard curve is generated using ferrous sulfate.

Anti-inflammatory Activity Screening

The potential of this compound to modulate inflammatory responses can be assessed using a macrophage-based in vitro model.

Table 3: Proposed Anti-inflammatory Assays for this compound

| Cell Line | Inflammatory Stimulus | Assay | Concentration Range (µM) | Endpoint Measurement |

| RAW 264.7 | Lipopolysaccharide (LPS) | Griess Assay for Nitric Oxide (NO) | 0.1 - 50 | Absorbance at 540 nm |

| RAW 264.7 | Lipopolysaccharide (LPS) | ELISA for TNF-α | 0.1 - 50 | Absorbance at 450 nm |

| RAW 264.7 | Lipopolysaccharide (LPS) | ELISA for IL-6 | 0.1 - 50 | Absorbance at 450 nm |

| RAW 264.7 | Lipopolysaccharide (LPS) | Western Blot for NF-κB pathway proteins | 0.1 - 50 | Protein band intensity |

Experimental Protocols

3.1 Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

-

Cell Seeding and Pre-treatment: Seed RAW 264.7 cells at 5 x 10^4 cells/well in a 96-well plate. After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Griess Reaction: Collect 50 µL of the supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

-

Incubation and Data Acquisition: After 10 minutes, measure the absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.

3.2 Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

-

Cell Culture and Stimulation: Culture and stimulate RAW 264.7 cells with LPS in the presence or absence of this compound as described above.

-

Supernatant Collection: Collect the cell culture supernatant after 24 hours.

-

ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific assay kits.

-

Data Acquisition: Measure the absorbance at 450 nm.

Mandatory Visualizations

Proposed Experimental Workflow

Caption: Proposed workflow for the initial biological evaluation of this compound.

NF-κB Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

In Silico Prediction of Guajadial Targets: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of protein targets for Guajadial, a meroterpenoid with demonstrated anti-estrogenic and anticancer properties. Due to the lack of publicly available research on "Epiguajadial B," this document focuses on the closely related and well-studied compound, Guajadial, as a representative case study. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational methodologies, predicted targets, relevant signaling pathways, and the experimental protocols for validation. All quantitative data is summarized in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Guajadial is a natural compound isolated from the leaves of Psidium guajava (guava) that has garnered significant interest for its therapeutic potential.[1][2] Its biological activities, particularly its anti-estrogenic and anticancer effects, make it a promising candidate for drug development.[3] Computational, or in silico, methods play a crucial role in modern drug discovery by enabling the rapid and cost-effective identification of potential molecular targets and the elucidation of mechanisms of action.[4] This guide details the application of such methods to Guajadial, focusing on its interactions with key cancer-related proteins and signaling pathways.

In Silico Target Prediction: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, typically expressed as a binding energy or docking score. In silico studies have identified the estrogen receptors alpha (ERα) and beta (ERβ) as primary targets of Guajadial.

Predicted Binding Affinities

The binding energies of Guajadial and related compounds with ERα and ERβ have been predicted using molecular docking simulations. Lower binding energy values indicate a more stable and favorable interaction. For comparison, the binding energy of the known selective estrogen receptor modulator (SERM), Tamoxifen, is also included.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

| Guajadial | Estrogen Receptor α (ERα) | Not explicitly reported, but shown to fit into the binding pocket |

| Psidial A | Estrogen Receptor α (ERα) | Not explicitly reported, but shown to fit into the binding pocket |

| Tamoxifen | Estrogen Receptor α (ERα) | -8.32 |

Note: While direct binding energy values for Guajadial are not consistently reported in the literature, studies have qualitatively demonstrated its ability to dock into the ligand-binding pockets of ERα and ERβ.

Molecular Docking Workflow

The following diagram illustrates a typical workflow for molecular docking studies.

Caption: A generalized workflow for in silico molecular docking.

Predicted Signaling Pathway Inhibition

Beyond direct receptor binding, in silico analysis and subsequent experimental validation have suggested that Guajadial can modulate key signaling pathways involved in cancer progression, namely the PI3K/Akt/mTOR and VEGFR2 pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Guajadial is proposed to inhibit this pathway, leading to decreased cancer cell proliferation.

References

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on "Epiguajadial B" is exceptionally scarce. This document provides a comprehensive review of its closely related and better-characterized isomers, namely Guajadial (B15128780), Psidial A, and Psiguadials A and B, all belonging to the caryophyllene-based meroterpenoid class isolated from Psidium guajava (guava). The biological activities, experimental protocols, and potential mechanisms of action discussed herein are based on studies of these related compounds and should be considered indicative rather than definitive for this compound.

Introduction: The Guajadial Class of Meroterpenoids

Meroterpenoids are a class of natural products with a mixed biosynthetic origin, typically arising from the combination of terpenoid and polyketide pathways. The guajadial family of compounds, isolated from the leaves and fruits of Psidium guajava, are characterized by a complex polycyclic structure derived from a caryophyllene (B1175711) skeleton fused to a diformyl phloroglucinol (B13840) moiety.[1] These compounds, including Guajadial, Psidial A, Psiguadial A, and Psiguadial B, have garnered significant scientific interest due to their potent biological activities, particularly their anticancer properties.[1][2] this compound is a putative member of this class, likely a stereoisomer of one of the known guajadials, but its specific biological profile remains to be elucidated.

Biological Activity and Cytotoxicity

The primary biological activity reported for guajadial and its isomers is their cytotoxicity against a range of human cancer cell lines.[2][3] Studies have demonstrated their potential as antiproliferative agents, with some compounds exhibiting potent activity at nanomolar concentrations.

In Vitro Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various guajadial-type meroterpenoids against several human cancer cell lines. This data highlights the potent and, in some cases, selective anticancer activity of these compounds.

| Compound | Cell Line | Cancer Type | IC50 Value | Source(s) |

| Guajadial B | A549 | Lung Carcinoma | 150 nM | |

| Guajadial E | A549 | Lung Carcinoma | 6.30 µg/mL | |

| MCF7 | Breast Cancer | 7.78 µg/mL | ||

| HL60 | Leukemia | 7.77 µg/mL | ||

| SMMC-7721 | Hepatocellular Carcinoma | 5.59 µg/mL | ||

| Psidiguajadiol G | MCF-7 | Breast Cancer | Most Potent | |

| OVCAR-3 | Ovarian Cancer | - | ||

| SKOV3 | Ovarian Cancer | - | ||

| MDA-MB-231 | Breast Cancer | - | ||

| HCT116 | Colon Cancer | - | ||

| H1299 | Lung Carcinoma | - | ||

| 22Rv1 | Prostate Cancer | Least Potent | ||

| Psidiguajadiol H | MCF-7 | Breast Cancer | Potent | |

| OVCAR-3 | Ovarian Cancer | - | ||

| P. guajava Leaf Extract | MCF-7 | Breast Cancer | 55 µg/mL | |

| Novel Terpenoid Saponin | MCF-7 | Breast Cancer | 81.50 µg/mL | |

| Red Guava Fruit Extract | MCF-7 | Breast Cancer | 29.85 µg/mL (24h), 5.964 µg/mL (72h) | |

| Guava Pulp Extract | MCF-7 | Breast Cancer | 820 µg/mL (24h), 680 µg/mL (48h), 600 µg/mL (72h) |

Potential Mechanisms of Action and Signaling Pathways

While the precise signaling pathways disrupted by this compound are unknown, research on its isomers suggests several potential mechanisms of action.

Selective Estrogen Receptor Modulation (SERM)

In silico docking studies have suggested that guajadial and psidial A may act as Selective Estrogen Receptor Modulators (SERMs). This suggests a mechanism of action that could be particularly relevant in hormone-dependent cancers, such as certain types of breast cancer.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Meroterpenoids from Guava Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psidium guajava L. (guava) leaves are a rich source of diverse bioactive compounds, including a notable class of molecules known as meroterpenoids. These compounds, which are hybrid natural products of mixed biosynthetic origin, have garnered significant interest in the scientific community for their potential therapeutic applications. While a specific protocol for the extraction of "Epiguajadial B" is not extensively detailed in current literature, this document provides a comprehensive, generalized protocol for the extraction and isolation of meroterpenoids from guava leaves based on established methodologies for structurally related compounds.

These protocols are designed to serve as a foundational resource for researchers aiming to isolate and investigate the therapeutic potential of these complex natural products. The methodologies outlined below cover sample preparation, various extraction techniques, and purification strategies.

Data Presentation: Extraction Yields

The yield of crude and semi-purified extracts from guava leaves is highly dependent on the chosen extraction method and solvent system. The following tables summarize representative data on total extract yields. It is crucial to note that the final yield of a specific target compound, such as a particular meroterpenoid, will be a fraction of these total yields and will necessitate further purification and quantification.

Table 1: Total Extract Yield from Psidium guajava Leaves using Different Solvents and Methods

| Extraction Method | Solvent | Extraction Time | Temperature | Total Yield (%) | Reference |

| Maceration | 70% Ethanol (B145695) | 3 days | Room Temperature | Not Specified | [1] |

| Maceration | 80% Methanol (B129727) | 3 days | Room Temperature | Not Specified | [1] |

| Maceration | Ethyl Acetate (B1210297) | 3 days | Room Temperature | Not Specified | [1] |

| Maceration | Hot Water | Not Specified | Not Specified | 4% (w/w) | [1] |

| Soxhlet | Methanol | Not Specified | Not Specified | ~4.4% | [2] |

| Ultrasound-Assisted | Distilled Water | 40 min | 30°C | ~4.5% | |

| Reflux | 70% Ethanol | 2-4 hours | 80°C | 20-32% (total flavonoids) |

Table 2: Yield of Different Solvent Extracts

| Solvent | Yield (%) | Reference |

| Acetone | 11-12% | |

| Methanol | 13-14% | |

| Hexane (B92381) | 6-7% |

Experimental Protocols

Protocol 1: General Solvent Extraction of Meroterpenoids

This protocol outlines a standard procedure for the solvent-based extraction of meroterpenoids from dried guava leaves.

1. Preparation of Plant Material:

-

Collect fresh, healthy leaves of Psidium guajava.

-

Thoroughly wash the leaves with distilled water to remove dirt and other contaminants.

-

Air-dry the leaves in a shaded, well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.

-

Once completely dry and brittle, grind the leaves into a fine powder using a mechanical grinder.

2. Extraction Procedure:

-

Weigh a desired amount of the dried guava leaf powder (e.g., 100 g).

-

Place the powder into a large Erlenmeyer flask or a suitable extraction vessel.

-

Add a solvent of choice. Based on literature, 95% ethanol is effective for extracting meroterpenoids. A typical solvent-to-solid ratio is 10:1 (v/w), so for 100 g of powder, use 1 L of 95% ethanol.

-

Seal the vessel and place it on an orbital shaker. Macerate for a period of 24 to 72 hours at room temperature.

-

After maceration, filter the mixture through Whatman No. 1 filter paper or a similar grade of filter paper to separate the extract from the solid plant material.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates.

-

Concentrate the combined extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C.

-

The resulting crude extract can be further dried using a freeze-dryer or a vacuum oven to yield a solid powder. Store the dried extract at -20°C for subsequent purification.

Protocol 2: Purification of Meroterpenoids using Column Chromatography

This protocol describes a general approach to fractionate the crude extract and isolate meroterpenoid compounds.

1. Preparation of the Column:

-

Select an appropriate stationary phase, such as silica (B1680970) gel (70-230 mesh) or a reversed-phase C18 silica gel, based on the polarity of the target compounds.

-

Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane for normal phase chromatography).

-

Carefully pack a glass chromatography column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

-

Equilibrate the column by running the initial mobile phase through it.

2. Sample Loading:

-

Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase solvent.

-

Alternatively, for samples that do not dissolve well, use a dry-loading technique by adsorbing the extract onto a small amount of silica gel and then carefully adding it to the top of the packed column.

3. Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as a gradient elution. A typical gradient could be a stepwise increase in the percentage of ethyl acetate in hexane, followed by an increase in the percentage of methanol in ethyl acetate.

-

Collect fractions of a fixed volume (e.g., 10-20 mL) continuously.

4. Fraction Analysis:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar retention factors (Rf values).

-

Pool the fractions that show a similar TLC profile.

-

Further purify the pooled fractions using repeated column chromatography, possibly with a different solvent system or a different stationary phase, or by using High-Performance Liquid Chromatography (HPLC), particularly with a chiral column if racemic mixtures are present.